5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
CAS No.: 1311316-13-8
Cat. No.: VC2554370
Molecular Formula: C6H5N3O2S2
Molecular Weight: 215.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311316-13-8 |
|---|---|
| Molecular Formula | C6H5N3O2S2 |
| Molecular Weight | 215.3 g/mol |
| IUPAC Name | 5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C6H5N3O2S2/c1-2-3(4(10)11)13-6-8-7-5(12)9(2)6/h1H3,(H,7,12)(H,10,11) |
| Standard InChI Key | RVHKKUGGPFYLAX-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NNC(=S)N12)C(=O)O |
| Canonical SMILES | CC1=C(SC2=NNC(=S)N12)C(=O)O |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
5-Methyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid exhibits specific chemical properties that define its behavior in biological systems and chemical reactions. The following table summarizes the key properties of this compound:
These properties are fundamental to understanding the compound's behavior in various environments and its potential interactions with biological systems. The molecular weight of 215.3 g/mol places it in a range typically favorable for drug development, following Lipinski's Rule of Five, which suggests that compounds with molecular weights under 500 g/mol tend to have better oral bioavailability.
Structural Features
The structure of 5-Methyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid is defined by a fused heterocyclic system consisting of triazole and thiazole rings. This bicyclic scaffold creates a rigid framework that positions the functional groups in specific spatial orientations, which can be crucial for biological activity. Key structural features include:
-
A methyl substituent at position 5
-
A sulfanyl group at position 3
-
A carboxylic acid group at position 6
The carboxylic acid moiety serves as a hydrogen bond donor and acceptor, potentially enabling interactions with amino acid residues in binding pockets of proteins. The methyl group contributes hydrophobic interactions, while the sulfanyl group provides additional sites for hydrogen bonding and other non-covalent interactions. These structural elements collectively determine the compound's reactivity, stability, and biological activity.
Structural Relationships with Similar Compounds
Comparison with Analogous Compounds
5-Methyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid shares structural similarities with several related compounds that have documented biological activities. One such analog is 5-Ethyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid, which differs only in having an ethyl group instead of a methyl group at position 5 . This ethyl derivative has a molecular weight of 229.3 g/mol and a molecular formula of C7H7N3O2S2 . The comparison between these two compounds provides valuable insights into structure-activity relationships, particularly how minor modifications in substituents affect biological activity.
Additionally, the compound shares structural features with various 1,3,4-thiadiazole derivatives that have demonstrated significant biological activities. The presence of the thiazole ring in both structural classes suggests potential similarities in their mechanisms of action and biological targets . Understanding these structural relationships is crucial for the rational design and development of new derivatives with enhanced biological activities.
Structure-Activity Relationships
Structure-activity relationship studies on similar heterocyclic compounds provide insights into how specific structural features of 5-Methyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid might contribute to its biological activity. Research on related compounds has shown that the nature of substituents on heterocyclic rings can significantly influence their biological properties . For instance, studies on 1,3,4-thiadiazole derivatives have revealed that the nature of substituents on the C-5 phenyl ring is important for their cytotoxic activity . This suggests that the methyl group at position 5 in our compound of interest may play a crucial role in determining its biological activity.
Furthermore, the presence of the carboxylic acid group at position 6 may contribute to the compound's ability to form hydrogen bonds with target proteins, potentially enhancing its binding affinity and specificity. The sulfanyl group at position 3 adds another dimension to the compound's potential interactions with biological targets, possibly through hydrogen bonding or other non-covalent interactions .
Synthesis and Preparation Methods
Specific Synthetic Considerations
The synthesis of 5-Methyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid presents specific challenges due to its complex structure. Key considerations in its synthesis include:
-
Regioselectivity in the formation of the heterocyclic rings
-
Control of stereochemistry during ring fusion
-
Introduction of the sulfanyl group at the correct position
-
Installation of the carboxylic acid functionality
For triazole derivatives in general, common synthetic methods include the reaction of alkyl halides with azides and enzymatic methods for more selective transformations . The specific synthetic route for 5-Methyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid would need to be optimized based on factors such as desired yield, purity requirements, and scale of production.
Research Findings and Future Directions
Current Research Status
Current research on similar compounds has focused on their synthesis, structural characterization, and biological evaluation. For instance, studies on 1,3,4-thiadiazole derivatives have explored their anticancer activities against various cell lines, with some compounds showing promising results . Similarly, research on triazole derivatives has highlighted their potential as antioxidants and anti-inflammatory agents .
Future Research Opportunities
Future research on 5-Methyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid should focus on several key areas:
-
Comprehensive Biological Evaluation: Systematic testing of the compound against various cancer cell lines, bacterial strains, and other biological targets to fully characterize its activity spectrum.
-
Structure-Activity Relationship Studies: Development and evaluation of structural analogs to identify the key structural features responsible for biological activity and to optimize these features for enhanced potency and selectivity.
-
Mechanism of Action Studies: Detailed investigations into how the compound interacts with its biological targets, including enzyme inhibition assays, binding studies, and cellular pathway analyses.
-
Synthesis Optimization: Development of more efficient synthetic routes to improve yield, purity, and scalability of production.
-
Formulation and Delivery Studies: Exploration of suitable formulation strategies and delivery systems to enhance the compound's bioavailability and efficacy in potential therapeutic applications.
These research directions could significantly advance our understanding of 5-Methyl-3-sulfanyl- triazolo[3,4-b] thiazole-6-carboxylic acid and its potential applications in medicine and other fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume